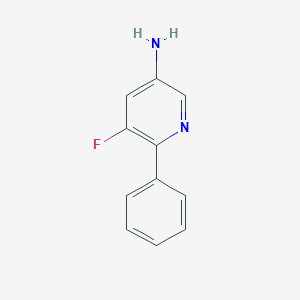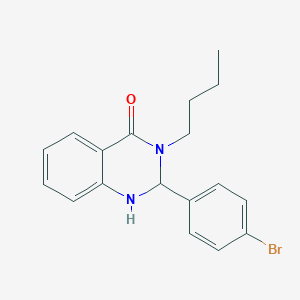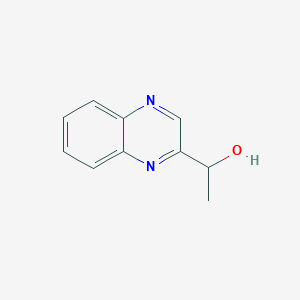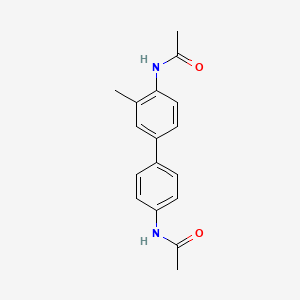
2-Methyldiacetylbenzidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(4-Acetylamino-3-methylphenyl)acetanilide is an organic compound with the molecular formula C17H18N2O2 It is a derivative of acetanilide, featuring an acetylamino group and a methyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Acetylamino-3-methylphenyl)acetanilide typically involves the acetylation of aniline derivatives. One common method is the reaction of 4-amino-3-methylacetanilide with acetic anhydride under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NHCOCH}_3)(\text{CH}_3) + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NHCOCH}_3)(\text{CH}_3) + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In industrial settings, the production of 4’-(4-Acetylamino-3-methylphenyl)acetanilide can be scaled up using similar acetylation reactions. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4’-(4-Acetylamino-3-methylphenyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
4’-(4-Acetylamino-3-methylphenyl)acetanilide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and antipyretic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4’-(4-Acetylamino-3-methylphenyl)acetanilide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Acetanilide: A simpler derivative without the acetylamino and methyl groups.
Paracetamol (Acetaminophen): Contains a hydroxyl group instead of the acetylamino group.
Sulfanilamide: Contains a sulfonamide group instead of the acetylamino group.
Uniqueness
4’-(4-Acetylamino-3-methylphenyl)acetanilide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
63991-70-8 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
N-[4-(4-acetamido-3-methylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-10-15(6-9-17(11)19-13(3)21)14-4-7-16(8-5-14)18-12(2)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
InChI 键 |
JIHXYUQHOMKXAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)NC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


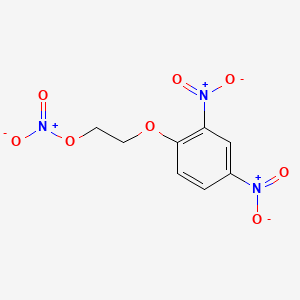
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
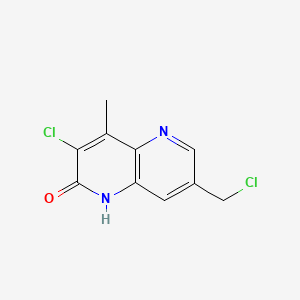
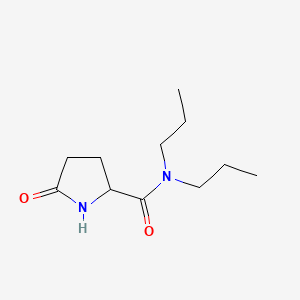
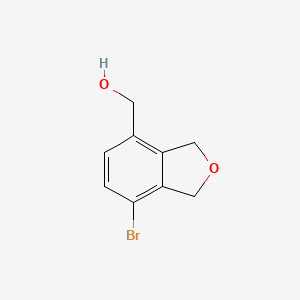
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
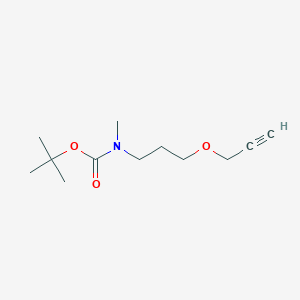
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
